molecular formula C5H4N2O2S B2378955 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid CAS No. 1378506-17-2

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

Cat. No. B2378955
CAS RN: 1378506-17-2
M. Wt: 156.16
InChI Key: LLWLRQFJIGKQLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a sulfanylidene group and a carboxylic acid group.

Scientific Research Applications

Pharmaceutical Applications

Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), which include 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, are important heterocyclic compounds due to their excellent biological activities. They have been widely utilized in pharmaceutical applications .

Antimicrobial Activity

A series of chalcone analogs, namely 5-(3-phenyl-acryloyl)-2-thioxo-dihydro-pyrimidine-4,6-dione, have been synthesized from the key intermediate 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione. These compounds were evaluated for their antimicrobial activity against several bacterial and fungal strains .

Anti-neoplastic Activity

Pyrimidine derivatives such as barbituric acid and thiobarbituric acid, which include 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, play a vital role among various heterocyclic compounds due to their anti-neoplastic activity .

Antiviral Activity

Pyrimidine derivatives have been observed to have antiviral properties .

Antibiotic Activity

Pyrimidine derivatives have been used as antibiotics .

Anti-inflammatory Activity

Pyrimidine derivatives have been observed to have anti-inflammatory properties .

Apoptosis Agonists

The resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .

Synthesis of Novel Heterocycles

Owing to their ready availability and various functionalization possibilities, the parent barbituric and thiobarbituric acid are convenient starting materials for the preparation of different fused heterocycles .

properties

IUPAC Name

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWLRQFJIGKQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

CAS RN

1378506-17-2
Record name 2-sulfanylpyrimidine-5-carboxylic acid
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